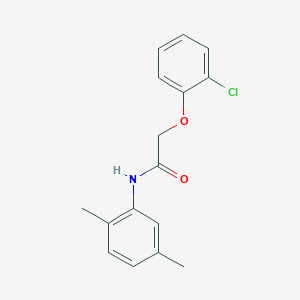
2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide is a complex organic compound that features multiple nitro groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the nitration of imidazole to introduce nitro groups at specific positions. This is followed by the acylation of the imidazole ring with an appropriate acylating agent to form the acetamide linkage. The phenoxyphenyl group is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and imidazole ring can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitrophenyl)acetamide
- 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-phenoxyphenyl)acetamide
Uniqueness
The presence of multiple nitro groups and the specific arrangement of the imidazole and phenoxyphenyl groups make 2-(4,5-dinitro-1H-imidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide unique
Properties
Molecular Formula |
C17H12N6O8 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(4,5-dinitroimidazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C17H12N6O8/c24-15(9-20-10-18-16(22(27)28)17(20)23(29)30)19-11-6-12(21(25)26)8-14(7-11)31-13-4-2-1-3-5-13/h1-8,10H,9H2,(H,19,24) |
InChI Key |
VDIJECJEMCBPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15043210.png)
![Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate](/img/structure/B15043215.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15043224.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043248.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B15043255.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15043262.png)
![1-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}-2,3-dimethylpyridinium](/img/structure/B15043273.png)
![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B15043275.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15043282.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15043289.png)
![butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B15043299.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043302.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15043308.png)
